molecular formula C20H22N4O2S B10926271 (6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

(6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10926271
M. Wt: 382.5 g/mol
InChI Key: QJECYAWDAOQWOA-UHFFFAOYSA-N
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Description

(6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the cyclopropyl and methyl groups. The final step involves the attachment of the thiophen-2-ylmethyl piperazine moiety through a methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of (6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(phenylmethyl)piperazin-1-yl]methanone
  • (6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(benzyl)piperazin-1-yl]methanone

Uniqueness

Compared to similar compounds, (6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone has a unique thiophen-2-ylmethyl group. This group can enhance the compound’s ability to interact with specific molecular targets, making it more effective in certain applications.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H22N4O2S/c1-13-18-16(11-17(14-4-5-14)21-19(18)26-22-13)20(25)24-8-6-23(7-9-24)12-15-3-2-10-27-15/h2-3,10-11,14H,4-9,12H2,1H3

InChI Key

QJECYAWDAOQWOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)CC5=CC=CS5

Origin of Product

United States

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